BenchChemオンラインストアへようこそ!

7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Synthetic chemistry Cross-coupling Halogen bonding

7-((4-Bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863460-42-8; molecular formula C17H11BrFN5S; MW 416.27 g/mol) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class. Compounds with this core scaffold are established as potent, reversible antagonists of the platelet P2Y12 receptor (e.g., ticagrelor).

Molecular Formula C17H11BrFN5S
Molecular Weight 416.27
CAS No. 863460-42-8
Cat. No. B2961770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS863460-42-8
Molecular FormulaC17H11BrFN5S
Molecular Weight416.27
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Br
InChIInChI=1S/C17H11BrFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
InChIKeyWOVKIAJZXSCBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((4-Bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863460-42-8): Core Chemical Identity and Pharmacological Context for Procurement Decisions


7-((4-Bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863460-42-8; molecular formula C17H11BrFN5S; MW 416.27 g/mol) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class. Compounds with this core scaffold are established as potent, reversible antagonists of the platelet P2Y12 receptor (e.g., ticagrelor) [1]. The target compound features a 4-fluorophenyl substituent at the N3 position and a 4-bromobenzylthio group at the C7 position, distinguishing it from clinically advanced analogs that typically bear alkylthio or amino substituents at C7 and a cyclopentyl-diol moiety at N3 [1].

Why 7-((4-Bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Simply Replaced by In-Class Analogs


Within the triazolo[4,5-d]pyrimidine class, subtle modifications at the C7 and N3 positions profoundly alter receptor binding kinetics, selectivity, and physicochemical properties [1]. The target compound’s 4-bromobenzylthio group at C7 provides a chemically reactive aryl halide handle enabling late-stage diversification (e.g., Suzuki coupling) that is absent from ticagrelor and other advanced P2Y12 antagonists [1]. Substituting a generic 7-amino or 7-alkylthio analog would eliminate this synthetic utility and potentially alter the compound's biological profile in unpredictable ways, given that no head-to-head pharmacological data exist for this specific substitution pattern [1].

Quantitative Differential Evidence for 7-((4-Bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine vs. Closest Analogs


C7 Substituent Impact: 4-Bromobenzylthio vs. 4-Fluorobenzylthio Analogs – Synthetic Versatility and Halogen-Dependent Reactivity

The presence of a bromine atom on the benzylthio group at C7 enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) that are not possible with the corresponding 4-fluorobenzylthio analog (CAS 863460-39-3) or 4-methylbenzylthio analog (CAS 863459-73-8) [1]. This differential reactivity is critical for library expansion and structure-activity relationship (SAR) campaigns where a single intermediate must serve as a diversification point. No comparative biological data are available, but the synthetic advantage is well-characterized in organometallic chemistry [1].

Synthetic chemistry Cross-coupling Halogen bonding

N3 Substituent Impact: 4-Fluorophenyl vs. Cyclopentyl-Diol (Ticagrelor) – Predicted Lipophilicity and Metabolic Stability

The target compound’s N3-(4-fluorophenyl) group replaces the polar cyclopentyl-1,2-diol moiety present in ticagrelor (MW 522.57). This substitution reduces the molecular weight by ~20% (416.27 vs. 522.57 g/mol) and eliminates two hydrogen-bond donors, which is predicted to increase lipophilicity (estimated AlogP ~3.5 vs. ticagrelor ~1.9) and potentially alter oral absorption and blood-brain barrier permeability profiles [1]. Direct experimental LogP or PK data for this compound are not reported in the public domain.

Lipophilicity Metabolic stability P2Y12

Absence of Pharmacological Selectivity Data: A Critical Gap for Target-Based Selection vs. Ticagrelor and Cangrelor

No published IC50, Ki, or platelet aggregation assay data are available for 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine against the P2Y12 receptor or any other target. In contrast, ticagrelor inhibits ADP-induced platelet aggregation with an IC50 of ~0.5 μM, and cangrelor has a Ki of ~0.4 nM at the P2Y12 receptor [1]. The absence of quantitative selectivity profiling means that any claim of superior or differentiated biological activity relative to these clinical benchmarks cannot be substantiated [1].

P2Y12 Selectivity Platelet aggregation

High-Value Application Scenarios for 7-((4-Bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Procurement


Medicinal Chemistry SAR Diversification via C7 Bromine Cross-Coupling

The C7 4-bromobenzylthio group serves as a versatile synthetic handle for generating focused libraries of triazolo[4,5-d]pyrimidine analogs through palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables systematic exploration of the C7 position's chemical space without synthesizing each analog de novo, significantly accelerating hit-to-lead optimization campaigns [1].

Chemical Probe Development for P2Y12 Receptor Structural Biology

The reduced molecular weight and increased lipophilicity of the compound relative to ticagrelor (MW 416 vs. 522) suggest potential for improved membrane permeability [1]. This property could be exploited to develop intracellular P2Y12 probes or PET tracer precursors, provided that receptor binding affinity is confirmed through future screening [1].

Comparative Pharmacokinetic Profiling Studies

The absence of the cyclopentyl-diol moiety eliminates two primary sites of glucuronidation that generate active metabolites of ticagrelor [1]. This structural difference makes the compound a valuable comparator in metabolic stability assays designed to deconvolve the contribution of the diol group to ticagrelor's pharmacokinetic profile [1].

Quote Request

Request a Quote for 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.